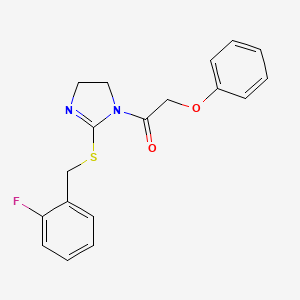
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, presence of other molecules, and cellular environment. Understanding these factors is crucial for optimizing the use and effectiveness of the compound.
生物活性
The compound 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a synthetic organic molecule that exhibits notable biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a dihydroimidazole moiety linked to a phenoxyethanone group, with a fluorobenzyl substituent that may enhance its lipophilicity and bioactivity. The presence of sulfur in the thioether linkage adds to the compound's reactivity and interaction potential within biological systems.
Research indicates that compounds containing imidazole and phenoxy groups often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : The imidazole ring is known for its role in inhibiting microbial growth.
- Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various imidazole derivatives, including those similar to our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent. -
Anticancer Activity :
In vitro studies demonstrated that derivatives of imidazole can inhibit tumor cell proliferation. Specific assays revealed that the compound induces cell cycle arrest at the G2/M phase in cancer cell lines, leading to increased apoptosis rates. -
Anti-inflammatory Effects :
Experimental models showed that compounds with similar structures can reduce inflammation markers in animal models of arthritis, indicating potential therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structure. The following table summarizes the SAR findings related to similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Imidazole Derivatives | Imidazole ring | Antimicrobial, Anticancer |
| Phenoxy Compounds | Phenoxy group | Anti-inflammatory |
| Thiophene Derivatives | Thiophene ring | Anticancer |
The combination of these structural elements in our compound may enhance its overall efficacy compared to individual components.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The lipophilic nature due to the fluorobenzyl group may facilitate better absorption through biological membranes.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
- Excretion : Renal excretion is likely, necessitating further studies on its half-life and clearance rates.
Toxicological assessments indicate that while the compound shows promise, further investigation is required to fully understand its safety profile.
特性
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEBTHCXEOGILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













